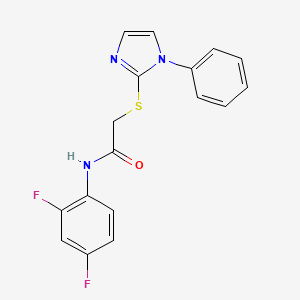

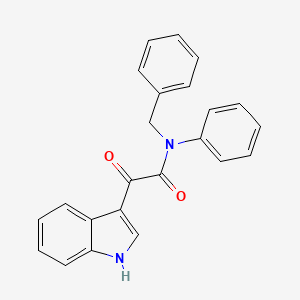

![molecular formula C20H17NO4S B2728462 3-{2-[(3-Phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid CAS No. 900019-04-7](/img/structure/B2728462.png)

3-{2-[(3-Phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

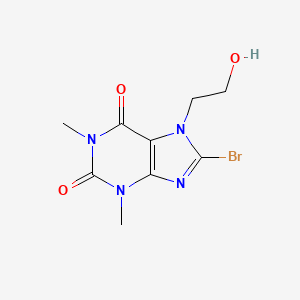

“3-{2-[(3-Phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid” is a chemical compound with the CAS Number: 900019-04-7 . It has a molecular weight of 367.43 .

Synthesis Analysis

The synthesis of thiophene derivatives, like the compound , often involves heterocyclization of various substrates . Some common synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C20H17NO4S/c22-18 (11-10-14-6-2-1-3-7-14)21-15-8-4-5-9-16 (15)25-17-12-13-26-19 (17)20 (23)24/h1-9,12-13H,10-11H2, (H,21,22) (H,23,24) .Aplicaciones Científicas De Investigación

Phenolic Acids and Derivatives

Alternative to Phenolation of Aliphatic Hydroxyls : Research has explored the use of phloretic acid, a naturally occurring phenolic compound, as a renewable building block for enhancing the reactivity of -OH bearing molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. This approach paves the way towards various applications in materials science due to the specific properties of benzoxazine provided to aliphatic -OH bearing molecules or macromolecules (Trejo-Machin et al., 2017).

Pharmacological Review of Chlorogenic Acid : Chlorogenic Acid (CGA) demonstrates diverse biological and therapeutic roles, including antioxidant, antibacterial, and cardioprotective effects. Its study suggests the potential of CGA as a natural safeguard food additive, indicating the broader applicability of phenolic acids in pharmacological and food science research (Naveed et al., 2018).

Thiophene Derivatives

Synthesis and Applications : The synthesis of thiophene derivatives that possess interesting pharmacological actions showcases the versatility of thiophene compounds in drug development and other pharmacological applications (Kimura et al., 1960). Similar research efforts further elaborate on the synthesis of compounds with thiophene rings and their potential pharmacological actions (Tabuuchi, 1960).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mecanismo De Acción

Target of Action

The primary targets of the compound 3-{2-[(3-Phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets within biological systems .

Mode of Action

It is believed that the compound interacts with its targets in a manner that induces changes in cellular processes, but the specifics of these interactions are still under investigation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-{2-[(3-Phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid are not well-studied. As such, its bioavailability and pharmacokinetic profile are currently unknown. Future studies will need to address these aspects to understand how the compound is processed in the body .

Result of Action

Research is ongoing to determine how this compound affects cellular function and contributes to its overall biological activity .

Propiedades

IUPAC Name |

3-[2-(3-phenylpropanoylamino)phenoxy]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4S/c22-18(11-10-14-6-2-1-3-7-14)21-15-8-4-5-9-16(15)25-17-12-13-26-19(17)20(23)24/h1-9,12-13H,10-11H2,(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHYXLSVYYSXKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2OC3=C(SC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{2-[(3-Phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2,4-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2728380.png)

![5-((8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid](/img/structure/B2728383.png)

![2-[(15S)-10-(3-Chlorophenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2728384.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2728397.png)

![[3-(Morpholin-4-yl)thiolan-3-yl]methanamine hydrochloride](/img/structure/B2728400.png)